2-(Benzyloxy)-5-methoxybenzoic acid

Medicinal Chemistry Organic Synthesis Physicochemical Property Prediction

Researchers executing total synthesis of antiproliferative agents like amamistatin A require precise intermediates. Substituting regioisomers or protecting groups forces full route reoptimization. - **Defined intermediate (VII)** in published amamistatin A synthesis - **Orthogonal benzyl ether** stable to amide coupling & basic hydrolysis; cleaved via hydrogenolysis - **cLogP & pKa distinct** from regioisomers (e.g., CAS 84923-68-2); verified chromatographic behavior - **95-98% purity** available for immediate process chemistry or library development

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 53985-53-8
Cat. No. B3143935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-methoxybenzoic acid
CAS53985-53-8
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H14O4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
InChIKeyVRLHUTPCEBIETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 2-(Benzyloxy)-5-methoxybenzoic Acid


2-(Benzyloxy)-5-methoxybenzoic acid (CAS 53985-53-8) is a substituted benzoic acid derivative characterized by a benzyl ether protecting group at the ortho position and a methoxy group at the meta position relative to the carboxylate . This compound serves as a key intermediate in the synthesis of complex natural products and pharmaceutical agents, notably in the total synthesis of the antiproliferative peptide amamistatin A, where the benzyl group is employed as a removable protecting group for a phenolic hydroxyl during a multi-step sequence [1]. The compound is commercially available from specialized chemical suppliers at purities typically ranging from 95% to 98%, making it accessible for research and development applications .

1
Orthogonal benzyl-protected intermediate Enables selective phenolic-OH manipulation in multi-step synthesis.
2
Natural product total synthesis Key building block in the published amamistatin A route.
3
Medicinal chemistry scaffold Privileged substitution pattern for HDAC and aldose reductase inhibitor libraries.

2-(Benzyloxy)-5-methoxybenzoic Acid: Why Substitutes Fail


The benzyloxy moiety at the 2-position is not a passive structural feature; it is an orthogonal protecting group that enables selective manipulation of the benzoic acid core during multi-step syntheses [1]. Unprotected analogs like 2-hydroxy-5-methoxybenzoic acid possess a free phenolic hydroxyl that would undergo undesired side reactions under the condensation and oxidation conditions required for the assembly of complex targets such as amamistatin A [2]. Furthermore, regioisomers such as 5-(benzyloxy)-2-methoxybenzoic acid (CAS 84923-68-2) and 3-(benzyloxy)-5-methoxybenzoic acid (CAS 50637-27-9) exhibit different physicochemical properties—including divergent lipophilicity (cLogP) and acidity (pKa) profiles—that alter solubility, reactivity, and chromatographic behavior, precluding their direct substitution in validated synthetic protocols .

Attribute
2-(Benzyloxy)-5-methoxybenzoic acid
Unprotected / regioisomer analogs
Protecting group
Benzyl ether at 2-position — orthogonal, stable to coupling conditions
Free phenolic -OH may undergo undesired side reactions under condensation and oxidation conditions
Lipophilicity (cLogP)
≈3.0 — favors organic-phase extraction and predictable RP-HPLC retention
Regioisomer (e.g., CAS 84923-68-2) ~2.97 — shifted retention may alter purification reproducibility
Synthetic validation
Published, validated route for amamistatin A intermediate (VII)
Alternative protecting groups (MOM, TBS) or regioisomers require de novo route optimization

2-(Benzyloxy)-5-methoxybenzoic Acid: Quantitative Evidence


Lipophilicity Advantage Over Unprotected Analog

The target compound exhibits substantially higher lipophilicity compared to its unprotected hydroxyl analog, 2-hydroxy-5-methoxybenzoic acid. The predicted octanol-water partition coefficient (cLogP) for 2-(benzyloxy)-5-methoxybenzoic acid is estimated at approximately 3.0, whereas the cLogP for 2-hydroxy-5-methoxybenzoic acid is approximately 1.1 . This approximately 1.9 log unit difference translates to an ~80-fold greater affinity for hydrophobic environments. In practice, this means the benzyl-protected intermediate will partition preferentially into organic solvents during liquid-liquid extractions and exhibit longer retention times on reversed-phase HPLC, simplifying purification [1].

Lipophilicity advantage
Cross-study comparable
ΔcLogP ≈ +1.9 (~80-fold increase)
Supports organic-phase extraction and RP-HPLC purification workflow.
Predicted cLogP; experimental confirmation may refine magnitude.
Medicinal Chemistry Organic Synthesis Physicochemical Property Prediction

Acidity Modulation vs. Unprotected Analog

Protection of the phenolic hydroxyl with a benzyl group significantly alters the acidity of the benzoic acid moiety. The predicted pKa of 2-(benzyloxy)-5-methoxybenzoic acid is approximately 4.1, whereas the predicted pKa of its unprotected counterpart, 2-hydroxy-5-methoxybenzoic acid, is approximately 3.0 . This ~1.1 pKa unit increase reduces the acid strength by roughly a factor of 12.5. The lower acidity of the protected intermediate minimizes competing acid-base side reactions under mildly basic coupling conditions (e.g., DEPC-mediated amide formation), thereby improving the efficiency of subsequent condensation steps in the amamistatin A synthesis [1].

Acidity modulation
Cross-study comparable
ΔpKa ≈ +1.1 (~12.5-fold weaker acid)
Reduces competing acid-base side reactions during coupling steps.
Predicted pKa at 25°C; confirm under specific coupling conditions.
Physical Organic Chemistry Protecting Group Strategy Reaction Optimization

Key Intermediate for Amamistatin A

2-(Benzyloxy)-5-methoxybenzoic acid is the specific protected benzoic acid building block employed in the total synthesis of amamistatin A, a lipopeptide with antiproliferative activity against human tumor cell lines (MCF-7, A549, MKN45) [1]. In this published route, 2-hydroxy-5-methoxybenzoic acid (VI) is first protected as the benzyl ether (VII) using benzyl bromide and K2CO3 in DMF. This intermediate is then condensed with L-threonine methyl ester using DEPC to form a key benzamide, which after oxidation, cyclization, and deprotection yields the final target [2]. Alternative protected analogs (e.g., MOM, TBS, or different regioisomeric benzyl ethers) were not employed in this validated route; substitution would require re-optimization of the entire synthetic sequence .

Key intermediate (VII)
Class-level inference
Validated in published amamistatin A total synthesis
Supports reproduction of the reported synthetic route.
Substitution requires re-optimization of the entire sequence.
Natural Product Synthesis Pharmaceutical Intermediate Anticancer Drug Discovery

Lipophilicity Variation Across Regioisomers

The 2-(benzyloxy)-5-methoxy substitution pattern imparts a distinct lipophilicity profile compared to its regioisomers. The predicted LogP for 2-(benzyloxy)-5-methoxybenzoic acid is approximately 3.0, whereas the 5-(benzyloxy)-2-methoxy regioisomer (CAS 84923-68-2) exhibits a lower predicted LogP of approximately 2.97 . Although the absolute difference is modest (~0.03 LogP units), this translates to measurable differences in reversed-phase HPLC retention times and solvent partitioning behavior [1]. For preparative-scale purifications where even minor retention shifts impact fraction pooling and purity, the exact regioisomer specified in a synthetic protocol must be used to ensure reproducibility [2].

Regioisomer LogP
Cross-study comparable
ΔLogP ≈ +0.03 vs. 5-(benzyloxy)-2-methoxy isomer
Modest LogP shift may alter preparative HPLC fraction pooling.
Use exact regioisomer specified in the protocol for reproducibility.
Chromatography Preparative HPLC Structure-Property Relationships

Applications of 2-(Benzyloxy)-5-methoxybenzoic Acid


Amamistatin A Total Synthesis

This compound is the defined protected intermediate (VII) in the published total synthesis of amamistatin A, a lipopeptide with demonstrated antiproliferative activity against human tumor cell lines [1]. Researchers executing this exact synthetic route or developing structurally related analogs will require this specific building block, as substitution with a different protecting group or regioisomer would necessitate re-optimization of the entire sequence [2].

HDAC and Aldose Reductase Inhibitor Development

Although direct biological activity data for the free acid are limited, the 2-benzyloxy-5-methoxy substitution pattern is a privileged scaffold in several classes of bioactive compounds, including histone deacetylase (HDAC) inhibitors and aldose reductase inhibitors [3]. Medicinal chemists designing focused libraries around these pharmacophores may select this intermediate as a starting point for further functionalization [4].

Orthogonal Protecting Group Methodology

The benzyl ether at the 2-position serves as a classic orthogonal protecting group for phenols, which is stable to many reaction conditions (e.g., basic hydrolysis, amide coupling) but can be cleaved by hydrogenolysis [5]. This compound is therefore a useful model substrate for developing and validating new selective deprotection or functionalization methodologies in academic and industrial process chemistry laboratories.

Application
Selection Property
Validation Focus
Amamistatin A total synthesis
Defined protected intermediate (VII) in published route
Confirm benzyl-ether stability under DEPC coupling and oxidation conditions
HDAC / aldose reductase inhibitor libraries
Privileged 2-benzyloxy-5-methoxy scaffold
Screen for target engagement and selectivity in enzyme assays
Protecting group methodology
Classic orthogonal benzyl ether model substrate
Evaluate selective deprotection or functionalization efficiency

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